Cas no 731003-79-5 (4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid)

4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid is a specialized aromatic compound featuring a benzoic acid core substituted with a 4-chloro-2-nitrophenoxy group and a methoxy moiety at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized aromatic systems. The presence of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups enhances its utility in selective coupling reactions or as a precursor for agrochemicals and pharmaceuticals. Its crystalline form ensures consistent purity, while the distinct substitution pattern allows for precise modifications in target molecules. Suitable for research applications requiring controlled functionalization of aromatic frameworks.
4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid structure
731003-79-5 structure
Product Name:4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
CAS No:731003-79-5
MF:C14H10ClNO6
MW:323.685303211212
CID:3106307
PubChem ID:2405242
Update Time:2025-06-10

4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
    • AKOS034467602
    • Z56948391
    • G35949
    • 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoicacid
    • 731003-79-5
    • EN300-07244
    • Inchi: 1S/C14H10ClNO6/c1-21-13-6-8(14(17)18)2-4-12(13)22-11-5-3-9(15)7-10(11)16(19)20/h2-7H,1H3,(H,17,18)
    • InChI Key: WOCRDYXNUSMNTM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])OC1C=CC(C(=O)O)=CC=1OC

Computed Properties

  • Exact Mass: 323.0196647Da
  • Monoisotopic Mass: 323.0196647Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 102Ų

4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR019JCQ-50mg
4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
731003-79-5 95%
50mg
$83.00 2025-02-17
Aaron
AR019JCQ-100mg
4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
731003-79-5 95%
100mg
$116.00 2025-02-17
Aaron
AR019JCQ-250mg
4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
731003-79-5 95%
250mg
$152.00 2025-02-17
Aaron
AR019JCQ-500mg
4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
731003-79-5 95%
500mg
$266.00 2025-02-17
Aaron
AR019JCQ-1g
4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
731003-79-5 95%
1g
$377.00 2025-02-17
Aaron
AR019JCQ-2.5g
4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
731003-79-5 95%
2.5g
$717.00 2025-02-17
Aaron
AR019JCQ-5g
4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
731003-79-5 95%
5g
$1047.00 2023-12-15
Aaron
AR019JCQ-10g
4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
731003-79-5 95%
10g
$1539.00 2023-12-15
1PlusChem
1P019J4E-50mg
4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
731003-79-5 95%
50mg
$111.00 2024-04-21
1PlusChem
1P019J4E-100mg
4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
731003-79-5 95%
100mg
$140.00 2024-04-21

Additional information on 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid

4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic Acid: A Comprehensive Overview

4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid (CAS No. 731003-79-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid is defined by a benzoic acid core substituted with a 4-chloro-2-nitrophenoxy group and a methoxy group. The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological activity. The chloro and nitro substituents on the phenoxy ring contribute to the compound's lipophilicity and electronic properties, while the methoxy group enhances its solubility and stability.

Recent studies have explored the potential of 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid in various biological contexts. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

Beyond its anti-inflammatory potential, 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid has also been investigated for its anticancer properties. A study conducted at the National Cancer Institute found that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase cascades. The selective cytotoxicity observed in cancer cell lines, coupled with minimal toxicity to normal cells, makes it a promising candidate for further development as an anticancer agent.

In addition to its therapeutic applications, 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid has been studied for its potential as a lead compound in drug discovery. Its unique structural features and biological activities have inspired researchers to develop analogs with enhanced potency and selectivity. For instance, a recent paper in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of several derivatives of this compound, which showed improved pharmacological profiles compared to the parent molecule.

The synthesis of 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions using transition metal catalysts. The choice of synthetic method depends on factors such as cost, scalability, and environmental impact.

In terms of analytical methods, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to characterize and quantify 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid. These techniques provide accurate and reliable data on the purity and identity of the compound, which is essential for quality control in both research and industrial settings.

The safety profile of 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid is another critical aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further clinical development. However, as with any new chemical entity, ongoing safety monitoring is necessary to ensure its long-term safety profile.

In conclusion, 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid (CAS No. 731003-79-5) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd